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molecular formula C12H12ClFN4O B8366684 4-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methoxy-1,3,5-triazin-2-amine

4-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methoxy-1,3,5-triazin-2-amine

Cat. No. B8366684
M. Wt: 282.70 g/mol
InChI Key: LUGHJTHTZFKOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115121B2

Procedure details

A solution of 10 g of 2,4-dichloro-6-methoxy-1,3,5-triazine in 200 ml of acetonitrile is cooled on an ice bath, 8.73 ml of DIPEA and then 6.56 ml of 2-(4-fluorophenyl)ethanamine are added and the mixture is stirred. The precipitate formed is drained by suction, washed with EtOAc and dried. 13.7 g of the expected compound are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.73 mL
Type
reactant
Reaction Step Two
Quantity
6.56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:9][CH3:10])[N:3]=1.CCN(C(C)C)C(C)C.[F:20][C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH2:28][NH2:29])=[CH:23][CH:22]=1>C(#N)C>[Cl:8][C:6]1[N:5]=[C:4]([O:9][CH3:10])[N:3]=[C:2]([NH:29][CH2:28][CH2:27][C:24]2[CH:25]=[CH:26][C:21]([F:20])=[CH:22][CH:23]=2)[N:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.73 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6.56 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)CCN

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)OC)NCCC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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